

Pyridazine-3-thiol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-depth Technical Guide to **Pyridazine-3-thiol**: Structure, Properties, and Applications

Introduction

Pyridazine-3-thiol, a pivotal heterocyclic compound, stands as a cornerstone in modern synthetic and medicinal chemistry. As a derivative of pyridazine, an aromatic six-membered ring containing two adjacent nitrogen atoms, this molecule is endowed with a unique set of physicochemical properties that render it an invaluable scaffold and building block in drug discovery.^{[1][2]} Its high dipole moment, robust hydrogen-bonding capabilities, and the reactive thiol group make it a versatile pharmacophore for engaging with biological targets.^{[3][4]} Furthermore, the thiol functionality provides a chemically tractable handle for the synthesis of more complex, functionalized derivatives and fused heterocyclic systems.^{[2][3]} This guide offers a comprehensive exploration of **pyridazine-3-thiol**, delving into its fundamental chemical structure, tautomerism, physicochemical properties, synthesis, reactivity, and its expanding role in the development of novel therapeutic agents.

Chemical Structure and Tautomerism

The defining structural feature of **pyridazine-3-thiol** is the prototropic relationship between its thiol and thione forms. This phenomenon, known as tautomerism, results in an equilibrium between two distinct isomers: **pyridazine-3-thiol** and 3(2H)-pyridazinethione (also named 1H-pyridazine-6-thione).^{[5][6][7]}

- **Pyridazine-3-thiol**: The aromatic thiol form, characterized by an S-H bond.

- 3(2H)-Pyridazinethione: The non-aromatic thione form, containing a C=S double bond and an N-H bond within the ring.

Experimental and theoretical studies have demonstrated that in most conditions, the equilibrium strongly favors the 3(2H)-pyridazinethione form.^{[7][8][9]} This preference is a crucial consideration for its reactivity and interactions. The IUPAC name for the predominant tautomer is 1H-pyridazine-6-thione.^[6]

Caption: Thiol-thione tautomeric equilibrium of **pyridazine-3-thiol**.

Physicochemical and Spectroscopic Properties

The distinct properties of **pyridazine-3-thiol** are fundamental to its application in research and development.

Physicochemical Data

The key quantitative data for **pyridazine-3-thiol** are summarized below.

Property	Value	Source(s)
CAS Number	28544-77-6	[6] , [10]
Molecular Formula	C ₄ H ₄ N ₂ S	[6] , [10]
Molecular Weight	112.15 g/mol	[6] , [10]
Boiling Point	191.3 °C at 760 mmHg	[6]
Density	1.3 g/cm ³	[6]
IUPAC Name	1H-pyridazine-6-thione	[6]
pKa	Weakly basic (pKa ~2.3 for parent pyridazine)	[11]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and predominant tautomeric form of the compound.

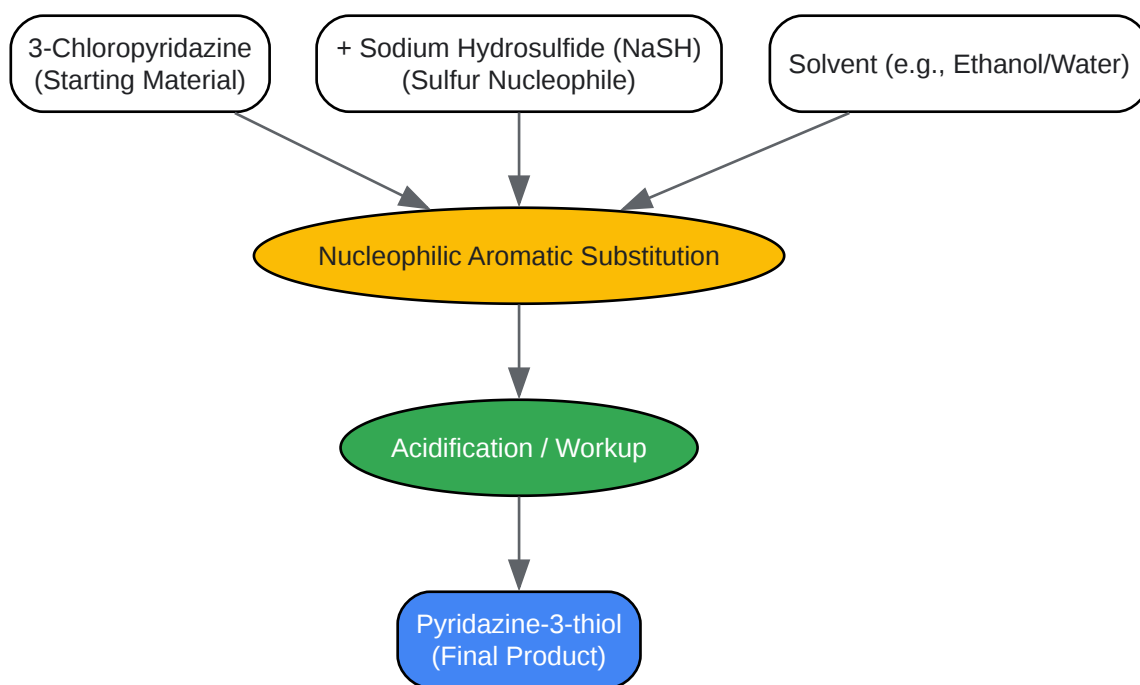
- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the dominant thione tautomer. Key absorptions include a strong C=S stretching band, typically observed in the region of 1100-1250 cm^{-1} , and an N-H stretching band around 3100-3300 cm^{-1} . The absence or very weak presence of an S-H stretching band (around 2550-2600 cm^{-1}) further supports the thione structure.[\[12\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show characteristic signals for the three protons on the pyridazine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A broad signal corresponding to the N-H proton would also be present, its chemical shift being dependent on solvent and concentration.[\[14\]](#)
 - ^{13}C NMR: The spectrum will display four distinct signals for the carbon atoms of the ring. The C=S carbon is particularly noteworthy, appearing significantly downfield (typically $\delta > 160$ ppm), providing another strong indicator of the thione form.[\[14\]](#)

Synthesis and Reactivity

The synthesis of **pyridazine-3-thiol** and its subsequent reactions are central to its utility as a chemical intermediate.

General Synthesis Strategy

Pyridazines are often prepared via the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[\[11\]](#)[\[15\]](#) A common and efficient laboratory-scale synthesis for **pyridazine-3-thiol** involves the nucleophilic substitution of a suitable leaving group, such as a halide, from the pyridazine ring using a sulfur nucleophile. For instance, the reaction of 3-chloropyridazine with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis provides a direct route to the target compound.



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Caption: General workflow for the synthesis of **pyridazine-3-thiol**.

Chemical Reactivity

The reactivity of **pyridazine-3-thiol** is dominated by the nucleophilic character of the sulfur atom and the ambident nature of the thione-thiol system.

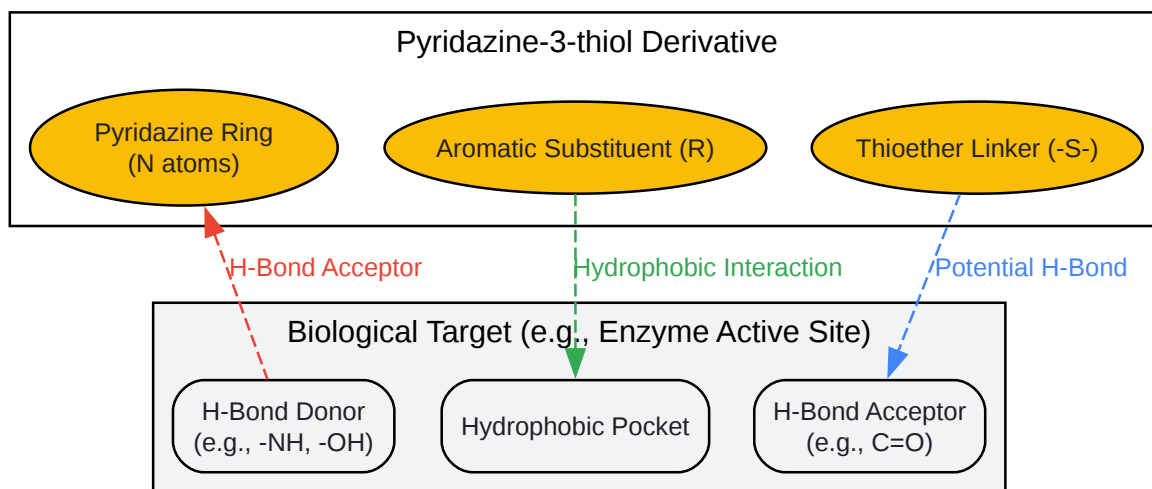
- **S-Alkylation:** The most common reaction is the alkylation at the sulfur atom using alkyl halides in the presence of a base. This reaction proceeds on the more nucleophilic sulfur atom of the thiol tautomer (or the thiolate anion), yielding 3-(alkylthio)pyridazine derivatives. These derivatives are crucial intermediates for further functionalization.
- **Oxidation:** The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.
- **Reactions at Ring Nitrogens:** While the exocyclic sulfur is the primary site of reaction, the ring nitrogen atoms can also undergo reactions such as N-alkylation, particularly under forcing conditions or after the sulfur has been derivatized.

Applications in Drug Discovery and Development

The pyridazine ring is recognized as a "privileged structure" in medicinal chemistry, and **pyridazine-3-thiol** serves as a key entry point to a diverse range of biologically active molecules.^[16] The unique electronic properties conferred by the adjacent nitrogen atoms—including a significant dipole moment and hydrogen bond accepting capability—are critical for molecular recognition at protein active sites.^{[1][3]}

Derivatives of **pyridazine-3-thiol** are explored for a wide spectrum of therapeutic applications:

- Antimicrobial and Antifungal Agents: The scaffold is used to synthesize compounds with potent activity against various pathogens.^{[2][17]}
- Antihypertensive and Cardiogenic Agents: Pyridazinone derivatives, structurally related to the thione tautomer, are well-known for their effects on the cardiovascular system.^{[11][18]}
- Anticancer Agents: The pyridazine core has been incorporated into molecules designed as kinase inhibitors and other anticancer therapies.^{[16][17]}
- Anti-inflammatory and Analgesic Drugs: The structural motif is present in compounds designed to modulate inflammatory pathways.^[18]



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Caption: **Pyridazine-3-thiol** derivative as a pharmacophore.

Experimental Protocol: Synthesis of Pyridazine-3-thiol

This protocol details a representative synthesis from 6-chloropyridazine-3-thiol, adapted from established principles of nucleophilic substitution on heterocyclic systems.

Objective: To synthesize **pyridazine-3-thiol** via reaction of 6-chloro**pyridazine-3-thiol** with a reducing agent.

Materials:

- 6-Chloro**pyridazine-3-thiol** (1.0 eq)[\[19\]](#)
- Red-P/Iodine (catalytic amount)
- Acetic Acid (solvent)
- Sodium Hydroxide (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (for drying)
- Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chloro**pyridazine-3-thiol** (e.g., 1.47 g, 10 mmol) in 30 mL of acetic acid.
 - Causality: Acetic acid serves as both a solvent and a proton source, facilitating the reaction.
- Addition of Reagents: To the stirred solution, cautiously add red phosphorus (catalytic amount) followed by iodine (catalytic amount).

- Causality: The combination of red phosphorus and iodine in situ generates hydriodic acid (HI), which is the active reducing agent that will replace the chlorine atom with hydrogen.
- Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Causality: Heating provides the necessary activation energy for the reduction reaction to proceed at a reasonable rate.
- Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.
 - Causality: Cooling prevents uncontrolled effervescence during neutralization. Neutralization quenches the acidic catalyst and precipitates the product, which may be less soluble in neutral aqueous media.
- Extraction: Transfer the neutralized mixture to a separation funnel and extract the aqueous layer three times with dichloromethane (3 x 30 mL).
 - Causality: Dichloromethane is an organic solvent immiscible with water, used to selectively dissolve and isolate the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Causality: Anhydrous magnesium sulfate removes residual water from the organic phase. Evaporation of the solvent yields the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **pyridazine-3-thiol**.
 - Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR) as described in section 2.2. The obtained spectra should match reference data for the thione tautomer.

Conclusion

Pyridazine-3-thiol is a molecule of significant academic and industrial interest. Its rich chemistry, governed by the predominant thione tautomer, provides a robust platform for synthetic diversification. The proven value of the pyridazine scaffold in numerous FDA-approved drugs and clinical candidates underscores the continued importance of **pyridazine-3-thiol** as a strategic starting material and pharmacophore in the quest for new and effective medicines.^{[3][20]} A thorough understanding of its structure, properties, and reactivity is therefore essential for researchers and scientists in the field of drug development.

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- To cite this document: BenchChem. [Pyridazine-3-thiol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598171#pyridazine-3-thiol-chemical-structure-and-properties]

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